Glycerol-d5 1-Acetate(1-Monoacetin-d5)
CAS No.:
Cat. No.: VC0202556
Molecular Formula: C₅H₅D₅O₄
Molecular Weight: 139.16
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅H₅D₅O₄ |
---|---|
Molecular Weight | 139.16 |
Introduction
Chemical Identity and Structure
Glycerol-d5 1-Acetate is a deuterated version of the standard 1-monoacetin compound, where five hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms. This strategic labeling creates a compound with nearly identical chemical behavior to the non-deuterated version but with a distinct mass signature that can be easily identified in analytical applications.
Nomenclature and Identification
The compound Glycerol-d5 1-Acetate possesses several synonyms that are commonly used in scientific literature and commercial catalogues. These alternative names reflect various naming conventions and structural perspectives of the same molecule.
Parameter | Information |
---|---|
Primary Name | Glycerol-d5 1-Acetate(1-Monoacetin-d5) |
Catalogue Number | IM086999 |
CAS Number | — (Deuterated version) |
Alternate CAS No. | 106-61-6 (unlabelled version) |
Synonyms | (±)-2,3-Dihydroxypropyl-d5 Acetate; 2,3-Dihydroxypropyl-d5 Acetate; Glycerine-d5 1-Acetate; Glycerol-d5 1-Monoacetate; Glycerol-d5 α-Monoacetate; Glyceryl-d5 1-Monoacetate; NSC 35010-d5; α-Monoacetin-d5 |
The compound is derived from Glycerol-d5, which has the CAS number 62502-71-0 and is itself an important deuterated standard with widespread applications in biochemical research .
Molecular Information
The molecular composition of Glycerol-d5 1-Acetate represents a modified glycerol structure where one hydroxyl group has been acetylated, and five hydrogen atoms have been replaced with deuterium atoms.
Parameter | Value |
---|---|
Molecular Formula | C5H5D5O4 |
Molecular Weight | 139.16 g/mol |
Structure | Acetylated glycerol with 5 deuterium atoms |
Parent Compound | Glycerol-d5 (C3H3D5O3) |
The five deuterium atoms in the structure are strategically placed on the glycerol backbone, creating a mass shift that is detectable in mass spectrometric analysis without significantly altering the chemical properties of the compound .
Property | Information |
---|---|
Physical State | Colorless liquid at room temperature |
Solubility | Soluble in water and polar organic solvents |
Storage Condition | Room temperature stability for shipping; recommended storage at lower temperatures for long-term preservation |
Parent Compound Properties
The physical properties of the parent compound Glycerol-d5 provide insight into the behavior of its acetate derivative:
Property | Value |
---|---|
Density | 1.331 g/mL at 25°C |
Boiling Point | 182°C (literature value) |
Melting Point | 20°C (literature value) |
Flash Point | 320°F |
Exact Mass | 97.07870 (for Glycerol-d5) |
These properties reflect the characteristics of Glycerol-d5, which forms the backbone of Glycerol-d5 1-Acetate . The acetylation at one hydroxyl group would modify these properties slightly, potentially increasing molecular weight and affecting solubility characteristics.
Synthesis Methods
The synthesis of deuterated compounds like Glycerol-d5 1-Acetate requires specialized techniques to incorporate deuterium atoms into the target molecule structure.
Precursor Synthesis
The synthesis typically begins with the preparation of Glycerol-d5, which serves as the primary precursor for Glycerol-d5 1-Acetate.
Step | Description |
---|---|
Starting Material | Deuterated water (D2O) and/or deuterated glycerol-d8 |
Protection Strategy | Often involves protection of specific hydroxyl groups before selective acetylation |
Purification | Column chromatography using silica gel with gradient elution |
Method | Description |
---|---|
Conventional Acetylation | Using acetic anhydride or acetyl chloride under controlled conditions |
Enzymatic Acetylation | Using lipases for regioselective acetylation |
Purification | Column chromatography to separate mono-, di-, and tri-acetylated products |
Research into the preparation of deuterated standards for analytical purposes has demonstrated the feasibility of synthesizing deuterated glycerol derivatives through multi-step processes involving protection, selective functionalization, and deprotection strategies .
Applications in Research and Industry
Glycerol-d5 1-Acetate serves multiple important functions across scientific disciplines and industrial applications. Its unique properties as a deuterium-labeled compound make it particularly valuable in analytical contexts.
Analytical Chemistry Applications
The compound serves as an important reference standard in various analytical techniques.
Application | Description |
---|---|
Internal Standard | Used in quantitative mass spectrometry for glycerol acetates and related compounds |
Metabolic Studies | Tracer for studying metabolism of glycerol and acetate derivatives |
Method Development | Reference compound for developing analytical methods for acylglycerols |
The incorporation of deuterium atoms creates a mass shift that allows the compound to be distinguished from non-deuterated analogues in mass spectrometric analysis, making it valuable for quantification purposes .
Pharmaceutical Applications
The pharmaceutical industry utilizes Glycerol-d5 1-Acetate and similar deuterated compounds for various purposes related to drug development and quality control.
Application | Description |
---|---|
Pharmacokinetic Studies | Tracking metabolism and distribution of glycerol-based pharmaceuticals |
Excipient Research | Understanding the behavior of glycerol acetates used as pharmaceutical excipients |
Quality Control | Standard for analyzing pharmaceutical products containing glycerol derivatives |
As a deuterated analogue of Glycerol 1-Acetate, this compound is relevant to pharmaceutical applications where triacetin (glycerol triacetate) is used as a humectant, plasticizer, or solvent in pharmaceutical formulations .
Biochemical Research
In biochemical research, deuterated compounds like Glycerol-d5 1-Acetate provide valuable tools for studying metabolic pathways and biological processes.
Research Area | Application |
---|---|
Lipid Metabolism | Studying glycerolipid synthesis and breakdown pathways |
Enzyme Kinetics | Investigating isotope effects on enzymatic reactions involving glycerol derivatives |
Structural Biology | Reference compounds for NMR studies of glycerolipid-protein interactions |
The recombinant production of deuterated compounds using biological systems, as demonstrated with other deuterated molecules, suggests potential biocatalytic approaches for synthesizing Glycerol-d5 1-Acetate and related compounds .
Analytical Methods for Characterization
Various analytical techniques are employed to characterize Glycerol-d5 1-Acetate and confirm its structure, purity, and isotopic composition.
Mass Spectrometry
Mass spectrometry is the primary technique for analyzing deuterated compounds due to its ability to differentiate between isotopologues based on their mass differences.
Technique | Application |
---|---|
LC-MS/MS | Quantification and structural confirmation |
GC-MS | Analysis of volatility and fragmentation patterns |
HRMS | Exact mass determination and elemental composition confirmation |
Liquid chromatography-mass spectrometry (LC-MS) analysis can demonstrate the degree of deuterium incorporation in the molecule, as illustrated by studies on other deuterated compounds where the highest probability of deuterium incorporation can be determined through mass spectral analysis .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about deuterated compounds, revealing the positions of deuterium atoms within the molecule.
NMR Technique | Information Obtained |
---|---|
1H NMR | Confirms deuterium substitution by showing reduced intensity of specific signals |
13C NMR | Shows coupling patterns with deuterium atoms |
2H NMR | Direct observation of deuterium atoms in the molecule |
The strategic incorporation of deuterium atoms in Glycerol-d5 1-Acetate creates distinctive NMR spectra that can be used to confirm the structure and purity of the compound.
Comparison with Non-Deuterated Analogues
Understanding the similarities and differences between Glycerol-d5 1-Acetate and its non-deuterated counterpart provides insight into its utility as a standard and its behavior in various applications.
Chemical Property Comparison
Property | Glycerol 1-Acetate | Glycerol-d5 1-Acetate |
---|---|---|
Chemical Reactivity | Reference standard | Nearly identical to non-deuterated analogue |
Hydrogen Bonding | Standard hydrogen bonding | Slightly altered due to deuterium substitution |
Stability | Standard stability | Potentially increased C-D bond stability |
The chemical behavior of Glycerol-d5 1-Acetate closely resembles that of the non-deuterated compound, with the primary difference being the mass increase due to deuterium substitution .
Applications in Analytical Methods
The deuterated compound offers specific advantages in analytical applications compared to its non-deuterated counterpart.
Application | Advantage of Deuterated Compound |
---|---|
Internal Standard | Mass shift allows co-analysis with non-deuterated analogue |
Quantitative Analysis | Reduced isotope effects compared to other labeling strategies |
Method Development | Validation of analytical methods for glycerol derivatives |
The ability to distinguish between deuterated and non-deuterated forms through mass spectrometry enables accurate quantification of the non-deuterated compound in complex matrices .
Future Research Directions
The development and application of deuterated compounds like Glycerol-d5 1-Acetate continue to evolve, with several promising directions for future research.
Synthetic Methods Advancement
Improvements in synthetic approaches could enhance the efficiency and selectivity of deuterium incorporation.
Research Area | Potential Advancement |
---|---|
Enzymatic Synthesis | Development of biocatalytic methods for regioselective deuteration |
Flow Chemistry | Continuous-flow processes for more efficient deuterium incorporation |
Green Chemistry | Environmentally friendly approaches to deuterium labeling |
The exploration of bioengineered microorganisms for producing deuterated compounds, as demonstrated for other molecules, suggests potential biological routes for synthesizing Glycerol-d5 1-Acetate with high isotopic purity .
Analytical Applications
Expanding the use of deuterated standards like Glycerol-d5 1-Acetate in emerging analytical techniques represents an important direction for future research.
Emerging Technique | Potential Application |
---|---|
Imaging Mass Spectrometry | Spatial distribution studies of glycerol derivatives in tissues |
Single-Cell Metabolomics | Tracing glycerol metabolism at the cellular level |
Metabolic Flux Analysis | Quantitative studies of glycerol utilization pathways |
The growing importance of deuterated internal standards in quantitative metabolomics highlights the continuing relevance of compounds like Glycerol-d5 1-Acetate in advanced analytical methods.
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